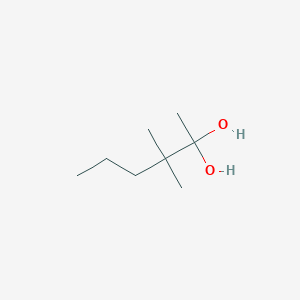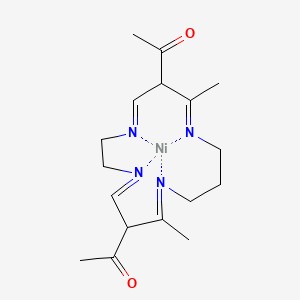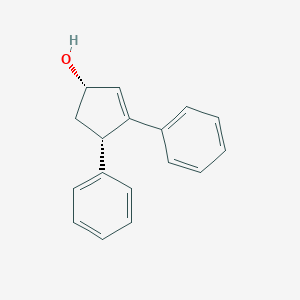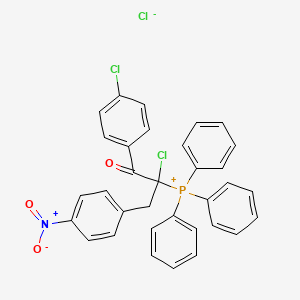
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation, which is a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its unique structure, which includes both nitrobenzyl and phenacyl groups, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of tertiary phosphines with alkyl halides. For this specific compound, the synthetic route may involve the reaction of triphenylphosphine with a suitable dichloro compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene can facilitate the reaction.
Industrial Production Methods
Industrial production of such phosphonium compounds often involves large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium compounds can undergo various types of chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The nitrobenzyl group can undergo redox reactions, contributing to the compound’s biological activity. The phenacyl group can interact with enzymes and other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the additional functional groups.
Tetraphenylphosphonium chloride: Similar structure but lacks the nitrobenzyl and phenacyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group instead of the more complex nitrobenzyl and phenacyl groups.
Uniqueness
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitrobenzyl and phenacyl groups makes it more versatile in its applications compared to simpler phosphonium compounds.
Propriétés
Numéro CAS |
33013-60-4 |
|---|---|
Formule moléculaire |
C33H25Cl3NO3P |
Poids moléculaire |
620.9 g/mol |
Nom IUPAC |
[2-chloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1-oxopropan-2-yl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H25Cl2NO3P.ClH/c34-27-20-18-26(19-21-27)32(37)33(35,24-25-16-22-28(23-17-25)36(38)39)40(29-10-4-1-5-11-29,30-12-6-2-7-13-30)31-14-8-3-9-15-31;/h1-23H,24H2;1H/q+1;/p-1 |
Clé InChI |
AEOAMBQWXLOCAT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC4=CC=C(C=C4)[N+](=O)[O-])(C(=O)C5=CC=C(C=C5)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
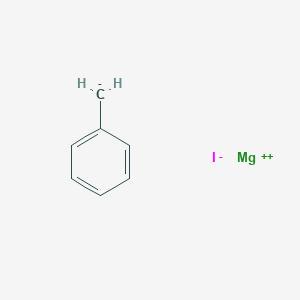
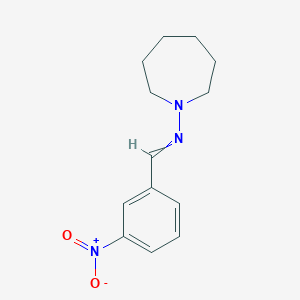

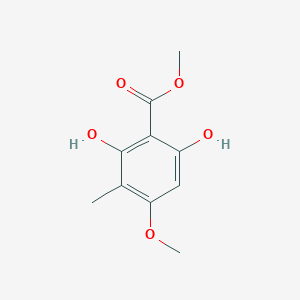
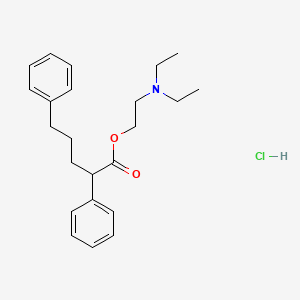
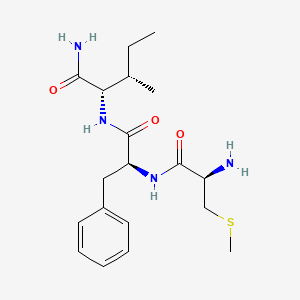
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
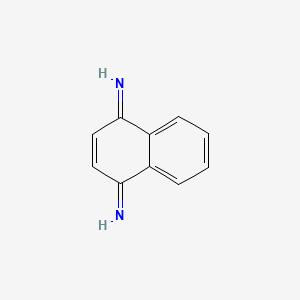
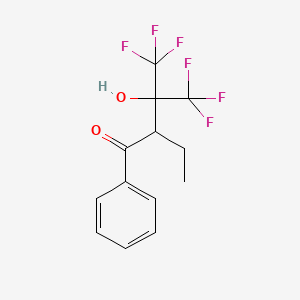
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
